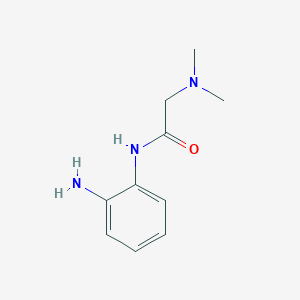
1-(4-Amino-2-chlorophenyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-chlorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group at the 4-position and a chlorine atom at the 2-position on the phenyl ring, along with a hydroxyl group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and piperidin-4-ol.
Nucleophilic Substitution: The amino group is introduced via nucleophilic substitution reactions. For instance, 4-chloroaniline can be reacted with piperidin-4-ol under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-chlorophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the amino or chloro groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dechlorinated or deaminated products.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Amino-2-chlorophenyl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating its interaction with biological receptors and enzymes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol involves its interaction with specific molecular targets in the body. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neural signaling pathways.
Comparison with Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: This compound shares a similar piperidine core but lacks the amino group, which may result in different biological activities.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Another piperidine derivative with a different substitution pattern on the phenyl ring.
Uniqueness: 1-(4-Amino-2-chlorophenyl)piperidin-4-ol is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, along with a hydroxyl group on the piperidine ring. This specific combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-amino-2-chlorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBLWBNJTVTDBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)




![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)








